molecular formula C8H9BF2O2S B11884648 3-(2,2-Difluoroethylthio)-benzeneboronic acid CAS No. 915402-02-7

3-(2,2-Difluoroethylthio)-benzeneboronic acid

Katalognummer: B11884648
CAS-Nummer: 915402-02-7
Molekulargewicht: 218.03 g/mol
InChI-Schlüssel: PRMUZXGMCOKPHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Difluoroethylthio)-benzeneboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of both boronic acid and difluoroethylthio groups in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethylthio)-benzeneboronic acid typically involves the introduction of the difluoroethylthio group to a boronic acid derivative. One common method involves the reaction of 3-bromobenzeneboronic acid with 2,2-difluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Difluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethylthio)-benzeneboronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoroethylthio)-benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The difluoroethylthio group can enhance the lipophilicity and binding affinity of the compound, allowing it to interact more effectively with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,2-Difluoroethylthio)-phenylboronic acid
  • 3-(2,2-Difluoroethylthio)-benzenephosphonic acid
  • 3-(2,2-Difluoroethylthio)-benzeneacetic acid

Uniqueness

3-(2,2-Difluoroethylthio)-benzeneboronic acid is unique due to the presence of both boronic acid and difluoroethylthio groups. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications. The difluoroethylthio group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability .

Eigenschaften

CAS-Nummer

915402-02-7

Molekularformel

C8H9BF2O2S

Molekulargewicht

218.03 g/mol

IUPAC-Name

[3-(2,2-difluoroethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O2S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2

InChI-Schlüssel

PRMUZXGMCOKPHU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)SCC(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.